molecular formula C15H23N3O B11796915 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11796915
M. Wt: 261.36 g/mol
InChI Key: ULFAGZKAVDYHCC-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is known for its versatility and high purity, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves several steps. One common method includes the reaction of diethylamine with 3-bromopyridine to form 2-(diethylamino)pyridine. This intermediate is then reacted with piperidine-1-carbaldehyde under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive compounds . Additionally, it is used in the industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(2-(Diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other piperidine derivatives and pyridinecarboxaldehydes, such as 2-(diethylamino)pyridine and piperidine-1-carbaldehyde . These compounds share some similarities in their chemical behavior but differ in their specific applications and effects.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

2-[2-(diethylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C15H23N3O/c1-3-17(4-2)15-13(8-7-10-16-15)14-9-5-6-11-18(14)12-19/h7-8,10,12,14H,3-6,9,11H2,1-2H3

InChI Key

ULFAGZKAVDYHCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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